1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems. The parent structure is pyrazolo[4,3-c]quinoline, a tricyclic system comprising a pyrazole ring fused to a quinoline backbone at positions 4 and 3, respectively. The dioxolo[4,5-g] component denotes a 1,3-dioxole ring fused to the quinoline portion at positions 4 and 5, with the "g" suffix indicating the specific fusion pattern. Substituents are assigned numerical positions based on this framework:
- Position 1 : 3-Chloro-4-fluorophenyl group
- Position 3 : Phenyl group
The full IUPAC name reflects this hierarchy:
- Primary ring system : Pyrazolo[4,3-c]quinoline
- Fused rings : Dioxolo[4,5-g]
- Substituents : 1-(3-chloro-4-fluorophenyl), 3-phenyl
Table 1 summarizes key identifiers:
The stereoelectronic effects of substituents critically influence the compound’s reactivity. The 3-chloro-4-fluorophenyl group introduces halogen-dependent electronic modulation, while the dioxolo moiety enhances π-conjugation across the fused system.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-17-8-14(6-7-18(17)25)28-23-15-9-20-21(30-12-29-20)10-19(15)26-11-16(23)22(27-28)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZCJRIMAPMKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=C(C=C5)F)Cl)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the dioxolo ring: This step involves the cyclization of a suitable precursor with an appropriate reagent.
Substitution reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thermal Stability : Derivatives with fused dioxolo rings (e.g., the target compound and F6) exhibit superior thermal stability (decomposition >250°C) due to rigid planar structures .
Bioactivity: While 3g shows direct antiproliferative activity, pyrazoloquinolines like the target compound are hypothesized to target kinase pathways, though specific data are pending .
Optical and Solubility Profiles
- Fluorescence: The target compound’s fused dioxolo system may redshift fluorescence compared to non-dioxolo analogs (e.g., F6: λmax = 420 nm) .
- Solubility : Chloro-fluorophenyl groups reduce aqueous solubility but enhance lipid membrane penetration, a trait shared with 3g and F6 .
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinoline derivatives that have garnered attention for their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C23H12ClF4N3
- Molecular Weight : 441.82 g/mol
- InChIKey : CPFQOOGNINEQSW-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that pyrazoloquinoline derivatives exhibit a range of biological activities:
-
Anti-inflammatory Activity :
- Pyrazoloquinoline derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory processes .
- Specific derivatives have demonstrated IC50 values comparable to established anti-inflammatory agents, indicating their potential as therapeutic agents against inflammatory diseases.
-
Anticancer Activity :
- Certain compounds within this class have been identified as potent inducers of apoptosis in various cancer cell lines. For instance, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines exhibited EC50 values ranging from 30 to 70 nM against solid tumor-derived cells .
- The structure-activity relationship studies suggest that modifications to the pyrazoloquinoline scaffold can enhance cytotoxicity and selectivity towards cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is heavily influenced by their chemical structure. Key findings from SAR studies include:
- Substitution Patterns :
Case Studies
Several studies have documented the efficacy of pyrazoloquinolines:
- Study on Anti-inflammatory Effects :
- Cancer Cell Line Studies :
Data Tables
| Compound | Activity Type | IC50/EC50 Value | Notes |
|---|---|---|---|
| Compound 2a | Anti-inflammatory | 0.39 μM | High cytotoxicity at 10 μM |
| Compound X | Anticancer | 30-70 nM | Effective against solid tumors |
Q & A
Q. What are the common synthetic strategies for constructing the pyrazolo[4,3-c]quinoline core?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized from dichloroquinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution with hydrazine derivatives to introduce pyrazole rings, followed by cyclization to form the fused heterocycle . Alternative routes involve 4,6-dichloroquinoline reacting with aniline derivatives in 1,4-dioxane under sealed-tube conditions at 100–120°C, followed by NaOH neutralization and purification . Key steps include optimizing reaction time (4–12 hours) and temperature to avoid side products.
Q. How are spectroscopic techniques (e.g., NMR, X-ray crystallography) employed to confirm the structure of this compound?
Structural confirmation relies on a combination of / NMR for identifying proton environments and substituent positions. X-ray crystallography is critical for resolving regiochemical ambiguities, particularly in fused heterocycles. For instance, single-crystal X-ray studies (at 100 K) confirmed the dihedral angles and bond lengths of a related pyrazoloquinoline derivative, with a mean C–C bond deviation of 0.002 Å and an R factor of 0.052 .
Q. What safety precautions are recommended when handling intermediates like 3-chloro-4-fluoroaniline derivatives?
Hazardous intermediates require strict PPE (gloves, goggles, fume hoods). In case of skin contact, wash with soap and water immediately. For inhalation exposure, move to fresh air and seek medical attention . Neutralization of acidic or basic byproducts (e.g., using 1 N NaOH) and solvent removal under reduced pressure are standard protocols .
Advanced Research Questions
Q. How do substituents (e.g., 3-chloro-4-fluorophenyl) influence the pharmacological activity of pyrazoloquinoline derivatives?
The 3-chloro-4-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding affinity to targets like γ-secretase. In vitro studies on similar compounds (e.g., ELND006) show that trifluoromethyl and cyclopropyl substituents increase metabolic stability and selectivity for Aβ over Notch signaling . Structure-activity relationship (SAR) studies suggest that primary amino groups at specific positions (e.g., C-3) can elevate the therapeutic index .
Q. What methodologies are used to assess metabolic stability in preclinical studies?
Metabolic stability is evaluated using liver microsomal assays (human or murine) to measure half-life () and intrinsic clearance. For example, ELND006 and ELND007 showed improved stability over earlier inhibitors (e.g., Semagacestat) due to reduced CYP450-mediated oxidation, validated via LC-MS/MS analysis of plasma and CSF samples in murine models .
Q. How can regioselectivity challenges during functionalization of the quinoline ring be addressed?
Regioselective functionalization is achieved using directing groups (e.g., nitro or amino) or Lewis acid catalysts. Friedel-Crafts acylation with aluminum chloride has been employed to introduce ethanone groups at specific positions on fluorophenyl rings . Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., acetyl) prevent undesired substitutions .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Discrepancies often arise from bioavailability or metabolite interference. Cross-validation using pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For instance, ELND006’s in vivo Aβ reduction in mice correlated with CSF biomarker data in humans, confirming target engagement despite lower in vitro potency . Statistical tools (e.g., ANOVA for dose-response comparisons) help reconcile differences.
Key Methodological Insights
- Contradiction Analysis : When synthetic yields vary (e.g., 52% vs. 78%), factors like purity of dichloroquinoline precursors or solvent choice (dioxane vs. DMF) must be scrutinized .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) and NOESY NMR are essential for distinguishing regioisomers in fused heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
